molecular formula C21H15BrN2O3 B4880073 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide

Cat. No. B4880073
M. Wt: 423.3 g/mol
InChI Key: XTPSVHFJJXWHNY-TWGQIWQCSA-N
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Description

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, also known as BMF-218, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation, and the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have broad-spectrum antimicrobial activity.

Advantages and Limitations for Lab Experiments

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its synthetic availability and its potential therapeutic applications in a variety of research fields. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its chemical structure for increased efficacy and reduced toxicity. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its safety and efficacy in vivo. Overall, this compound shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.

Synthesis Methods

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 2-amino-phenol in the presence of a coupling agent. The resulting intermediate is then reacted with 2-furoyl chloride to produce the final product.

Scientific Research Applications

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been studied for its potential therapeutic applications in a variety of scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, suggesting that it may have therapeutic potential for diseases such as Alzheimer's and Parkinson's. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

(Z)-N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-13-11-14(4-7-17(13)22)21-24-18-12-15(5-8-19(18)27-21)23-20(25)9-6-16-3-2-10-26-16/h2-12H,1H3,(H,23,25)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPSVHFJJXWHNY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C\C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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